2-(3,4-Dimethylcyclohexyl)acetic acid 2-(3,4-Dimethylcyclohexyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 85120-34-9
VCID: VC6688094
InChI: InChI=1S/C10H18O2/c1-7-3-4-9(5-8(7)2)6-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
SMILES: CC1CCC(CC1C)CC(=O)O
Molecular Formula: C10H18O2
Molecular Weight: 170.252

2-(3,4-Dimethylcyclohexyl)acetic acid

CAS No.: 85120-34-9

Cat. No.: VC6688094

Molecular Formula: C10H18O2

Molecular Weight: 170.252

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethylcyclohexyl)acetic acid - 85120-34-9

Specification

CAS No. 85120-34-9
Molecular Formula C10H18O2
Molecular Weight 170.252
IUPAC Name 2-(3,4-dimethylcyclohexyl)acetic acid
Standard InChI InChI=1S/C10H18O2/c1-7-3-4-9(5-8(7)2)6-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
Standard InChI Key NDLNYVBNKQVKIM-UHFFFAOYSA-N
SMILES CC1CCC(CC1C)CC(=O)O

Introduction

2-(3,4-Dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H18O2C_{10}H_{18}O_2. It is a derivative of cyclohexane, featuring two methyl groups at the 3 and 4 positions and an acetic acid moiety. This structural arrangement confers unique chemical and biological properties, making it a subject of interest in various fields such as organic synthesis, medicinal chemistry, and industrial applications.

Structural Characteristics

The compound's structure includes:

  • Cyclohexane Core: A six-membered saturated ring.

  • Methyl Substituents: Positioned at the 3 and 4 positions on the cyclohexane ring.

  • Acetic Acid Moiety: Attached to the cyclohexane ring via a single carbon linker.

This combination of features influences its reactivity, steric hindrance, and potential interactions with biological targets.

Synthesis and Preparation Methods

The synthesis of 2-(3,4-Dimethylcyclohexyl)acetic acid typically involves:

  • Alkylation of Cyclohexane Derivatives: Using methylating agents to introduce methyl groups at specific positions.

  • Carboxylation Reaction: Oxidizing intermediates like 3,4-dimethylcyclohexanone to introduce the acetic acid group.

Reaction Conditions:

  • Strong bases (e.g., sodium hydroxide or potassium tert-butoxide).

  • Oxidizing agents (e.g., potassium permanganate or chromium-based reagents).

  • Controlled temperatures to optimize yield and purity.

Industrial production often employs continuous flow reactors for scalability and consistency.

Applications in Research and Industry

5.1 Organic Synthesis

  • Acts as a building block for synthesizing more complex molecules.

  • Used in reactions requiring sterically hindered carboxylic acids.

5.2 Biological Research

  • Investigated for antimicrobial and anti-inflammatory properties.

  • Studied as a potential lead compound in drug development.

5.3 Industrial Applications

  • Utilized in specialty chemical production.

  • Contributes to the development of materials with unique chemical properties.

Mechanism of Action

The biological activity of 2-(3,4-Dimethylcyclohexyl)acetic acid is hypothesized to involve:

  • Binding to specific enzymes or receptors.

  • Modulating activity through steric or electronic effects due to its methyl substituents.

  • Influencing pathways such as signal transduction or gene expression.

Further studies are required to elucidate precise molecular mechanisms.

Comparison with Similar Compounds

CompoundKey Differences
Cyclohexaneacetic acidLacks methyl substituents; less steric hindrance.
4,4-Dimethylcyclohexylacetic acidMethyl groups positioned differently; alters reactivity.

The positioning of the methyl groups in 2-(3,4-Dimethylcyclohexyl)acetic acid enhances steric effects, potentially influencing its stability and interactions compared to its analogs.

Challenges in Research

Despite its potential applications, challenges include:

  • Limited availability of high-purity samples for research.

  • Lack of comprehensive studies on its pharmacokinetics and toxicology.

  • Need for advanced synthetic methodologies for large-scale production.

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